Tetrabenz(a,c,h,j)anthracene
Description
Context within Polycyclic Aromatic Hydrocarbons (PAHs) Research
Polycyclic aromatic hydrocarbons, a class of organic compounds composed of multiple fused aromatic rings, are widely studied due to their prevalence and diverse properties. wikipedia.org While many PAHs are planar, a significant area of research focuses on non-planar or distorted PAH structures. acs.orgthieme-connect.com Tetrabenz(a,c,h,j)anthracene is a prime example of a PAH that can adopt a non-planar conformation due to steric hindrance between its hydrogen atoms. wikipedia.org This distortion from planarity is a key feature that influences its physical, chemical, and electronic characteristics, making it a valuable subject for understanding the fundamental principles of aromaticity and strain in large π-systems. acs.org
The study of such non-planar PAHs is crucial for several reasons. It challenges the traditional understanding of aromatic systems, which are often depicted as flat molecules. The strain induced by the non-planar geometry can lead to unique reactivity and self-assembly behaviors. Research into compounds like this compound contributes to a deeper comprehension of structure-property relationships within the broader family of PAHs. acs.org The National Institute of Standards and Technology (NIST) includes this compound in its Polycyclic Aromatic Hydrocarbon Structure Index, highlighting its relevance in the systematic study of these compounds. nist.govnist.gov
Significance in Contemporary Advanced Materials Science
The distinct structural and electronic features of this compound and its derivatives make them highly significant in the field of advanced materials science. Their applications are primarily centered on organic electronics and liquid crystals, where the ability to tune molecular properties is paramount.
Derivatives of this compound have been synthesized to create novel liquid crystalline materials. rsc.org By attaching flexible side chains to the rigid aromatic core, researchers have been able to induce mesophase behavior. For instance, octa-substituted derivatives have been shown to form columnar mesophases, which are of interest for their potential use as one-dimensional charge conductors. rsc.org In contrast, tetra-substituted systems can exhibit lamellar phases. rsc.org The ability to control the self-assembly of these molecules into highly ordered structures is a key area of research in the development of new functional materials.
Furthermore, the this compound framework is a promising platform for the design of organic semiconductors. Theoretical studies have investigated the charge transport properties of various substituted this compound derivatives. researchgate.net These studies, often employing density functional theory (DFT), have shown that the introduction of different functional groups can significantly influence the hole and electron transport capabilities of the molecule. researchgate.net For example, substitution with fluorine, hydroxyl, methoxy (B1213986), thiol, and methylthio groups has been explored to tune the electronic properties. researchgate.net This research is vital for the development of new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where efficient charge transport is a critical requirement. mdpi.com
Overview of Academic Research Trajectories for this compound
Academic research on this compound follows several key trajectories, primarily focusing on its synthesis, the investigation of its unique properties, and the exploration of its potential applications.
A significant portion of the research is dedicated to the synthesis of novel derivatives of this compound. Organic chemists are continuously developing new synthetic routes to access this complex molecule and to introduce a variety of functional groups at specific positions on the aromatic core. rsc.orgbeilstein-journals.org These synthetic efforts are crucial for systematically studying the structure-property relationships and for tailoring the molecules for specific applications.
Another major research trajectory involves the detailed characterization of the physical and chemical properties of this compound and its derivatives. This includes experimental studies of their photophysical and electrochemical properties, as well as computational investigations into their electronic structure and charge transport characteristics. researchgate.net The crystal structure of this compound has been determined, providing valuable insights into its non-planar geometry and packing in the solid state. nih.gov
Finally, a growing area of research is focused on the application of this compound-based materials in organic electronic devices . This includes the fabrication and characterization of OFETs and other electronic components to evaluate the performance of these novel materials. mdpi.com The ultimate goal of this research trajectory is to develop high-performance, solution-processable organic semiconductors for next-generation electronics. The study of nitrogen-containing tetrabenzoacene derivatives, which are structurally related to this compound, further highlights the ongoing efforts to expand the library of functional organic materials. rsc.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1(18),2,4,6,8,10,12,14,16,19,21,23,25,27,29-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)28-18-30-26-16-8-4-12-22(26)21-11-3-7-15-25(21)29(30)17-27(23)28/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBFBRABPQPCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=C(C=C24)C6=CC=CC=C6C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175830 | |
| Record name | Tetrabenz(a,c,h,j)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215-11-2 | |
| Record name | Tetrabenz(a,c,h,j)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabenz(a,c,h,j)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tetrabenz A,c,h,j Anthracene and Its Derivatives
Strategies for Core Skeleton Construction
The assembly of the intricate tetrabenz(a,c,h,j)anthracene skeleton requires sophisticated synthetic strategies capable of forming multiple C-C bonds to build the fused aromatic system.
Scholl Reaction and Oxidative Cyclodehydrogenation Approaches
The Scholl reaction is a classic and powerful method for synthesizing polycyclic aromatic hydrocarbons through intramolecular oxidative C-C bond formation. This reaction, a form of oxidative cyclodehydrogenation, involves the acid-catalyzed removal of two aryl hydrogen atoms followed by the formation of a new C-C bond, effectively "stitching" together pre-existing aromatic rings. It is a versatile tool for creating large, π-extended scaffolds from appropriately designed precursors.
Typically, the reaction is promoted by a combination of a Lewis acid and an oxidant. Ferric chloride (FeCl₃) is a frequently used reagent for this purpose. The mechanism of the Scholl reaction is still a subject of study, with evidence pointing towards the involvement of radical cations or arenium cations as key intermediates. While highly effective for generating fused systems, the harsh conditions can sometimes lead to unwanted side reactions or rearrangements, and the regioselectivity can be difficult to control in complex substrates. In some cases, unexpected products with five-membered rings have been formed, highlighting the potential for complex rearrangements during the reaction.
Metal-Catalyzed Cyclization and Arylation Reactions
Modern organometallic chemistry offers a diverse toolkit for the construction of PAHs with high efficiency and selectivity. Transition-metal catalysts, particularly those based on palladium, ruthenium, and gold, are central to these methods.
Palladium-catalyzed reactions are especially prominent. These include intramolecular C-H bond functionalization and arylation reactions to form the fused ring system. For instance, the palladium-catalyzed annulation of arynes by 2-halobiaryls provides an efficient route to various PAHs. This process involves the stepwise coupling of two highly reactive species, an aryne and an organopalladium intermediate, to generate the cross-coupled product in high yields. Similarly, palladium-catalyzed tandem C-H activation/bis-cyclization of precursors like propargylic carbonates with terminal alkynes has been used to construct tetracyclic benz[a]anthracene derivatives.
Gold and ruthenium catalysts also enable powerful transformations. AuCl-catalyzed intramolecular double cyclization of diiodoethynylterphenyl compounds has been shown to produce dibenzo[a,h]anthracenes in good yields. Ruthenium-catalyzed C-H arylation of aromatic ketones with arenediboronates is another strategy to build up complex terphenyl precursors that can be further cyclized.
| Catalyst System | Reaction Type | Precursors | Product Type | Ref |
| Pd(dba)₂ / P(o-tolyl)₃ | Aryne Annulation | 2-Halobiaryls, Aryne Precursors | Fused Polycyclic Aromatics | |
| Palladium(II) Acetate | C-H Activation/Bis-cyclization | Propargylic Carbonates, Terminal Alkynes | Benz[a]anthracene Derivatives | |
| AuCl | Intramolecular Double Cyclization | Diiodoethynylterphenyls | Dibenzo[a,h]anthracenes | |
| Ruthenium Catalyst | C-H Arylation | Aromatic Ketones, Arenediboronates | Dibenzo[a,h]anthracenes | |
| Iron(III) Chloride | Carbonyl-Olefin Metathesis | Aryl-ketones, Olefins | Polycyclic Aromatic Compounds |
Diels-Alder Cycloaddition Routes to Fused Aromatic Systems
The Diels-Alder reaction, a [4+2] cycloaddition, is a foundational strategy for constructing six-membered rings and has been applied to the synthesis of PAHs. This approach involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized to generate a new fused aromatic ring. The power of this method lies in its predictability and high stereospecificity. For the synthesis of complex structures like benz[a]anthracenes, a common strategy involves the cycloaddition of an ortho-quinodimethane (the diene) with a 1,2-dihydronaphthalene (B1214177) (the dienophile). The resulting hexahydrobenz[a]anthracene intermediate can be easily oxidized to the fully aromatic system. This method provides a direct and often high-yielding route to the core skeleton.
Multi-Step Annulation and Ring-Closing Methodologies
Annulation, the process of building a new ring onto an existing molecule, is a key concept in the synthesis of PAHs. Multi-step sequences involving several ring-forming reactions are often required to assemble the complex tetrabenzo[a,c,h,j]anthracene framework. These strategies can involve a combination of the reactions mentioned previously, such as metal-catalyzed couplings followed by electrophilic cyclizations.
For example, a multi-step route to dibenzo[a,j]anthracene derivatives involved an initial double Suzuki coupling to create a terphenyl derivative, which was then subjected to a double iodonium-induced electrophilic cyclization to form the final two rings. Another sophisticated approach involved a triple benzannulation of a naphthalene (B1677914) derivative via a 1,3,6-naphthotriyne synthetic equivalent, which ultimately yielded dibenzo[a,c]anthracene. Such multi-step strategies offer a high degree of control and flexibility, allowing for the synthesis of precisely substituted PAH derivatives.
Functionalization and Derivatization Techniques
Once the core skeleton is constructed, functional groups can be introduced to modify the electronic and physical properties of the molecule.
Regioselective Halogenation and Chalcogen-Substituent Introduction
The introduction of halogens and chalcogens (sulfur, selenium) onto the PAH framework can significantly alter its charge transport properties. Theoretical studies on tetrabenz[a,c,h,j]anthracene derivatives have investigated the effect of substituents such as fluorine (F), hydroxyl (OH), methoxy (B1213986) (OCH₃), thiol (SH), and methylthio (SCH₃).
The results indicate that substitution can tune the molecule's suitability as an electron or hole transport material. For instance, at 300 K, the hole and electron transport capabilities of F- or SH-substituted molecules were predicted to be significantly better than those of OH- or OCH₃-substituted molecules. Furthermore, the electron transport capability of SCH₃-substituted, F-substituted, and SH-substituted derivatives was found to be superior to their respective hole transport capabilities, suggesting their potential use as electron transport materials in organic electronic devices.
The synthesis of such derivatives often involves late-stage functionalization or the use of pre-functionalized starting materials. Chalcogen-embedded PAHs can be synthesized through various methods, including ring-expansion reactions from functionalized precursors or via late-stage extrusion of a chalcogen fragment from a bridged intermediate. The regioselective synthesis of organochalcogen compounds can also be achieved through chalcogenocyclofunctionalization reactions using reagents like selenium dibromide.
| Substituent Group | Predicted Charge Transport Enhancement | Potential Application | Ref |
| -F | Hole and Electron Transport | Electron Transport Material | |
| -SH | Hole and Electron Transport | Electron Transport Material | |
| -SCH₃ | Superior Electron Transport | Electron Transport Material | |
| -OH | Lower Transport vs. F/SH | - | |
| -OCH₃ | Lower Transport vs. F/SH | - |
Synthesis of Alkyl and Alkoxy-Substituted this compound Derivatives
The introduction of alkyl and alkoxy substituents onto the tetrabenzoanthracene framework is a key strategy for tuning the solubility and electronic properties of these materials. researchgate.net Improved solubility in common organic solvents is particularly crucial for enabling solution-based processing of these compounds for applications in devices like organic field-effect transistors (OFETs).
One notable approach to synthesizing substituted tetrabenzo[a,d,j,m]coronenes, which are structurally related to tetrabenzoanthracenes, involves a ruthenium-catalyzed C–H/C–O arylation of anthraquinone (B42736) derivatives. semanticscholar.org This method provides a pathway to introduce various substituents. semanticscholar.org While not directly focused on this compound, the principles of using substituted precursors to build up the final polycyclic system are broadly applicable. For instance, the synthesis of 3,6,13,16-tetrasubstituted-tetrabenzo[a,d,j,m]coronenes has been achieved through a sequence of arylation, carbonyl methylenation, and oxidative cyclization starting from readily available anthraquinone derivatives. semanticscholar.org
A convenient method for the synthesis of tetraalkylanthracenes has been developed utilizing a ruthenium-catalyzed regioselective C-H alkylation of the corresponding acenequinones. Furthermore, the synthesis of alkoxyanthracenes can be achieved from alkoxy-9,10-anthraquinones through reduction. researchgate.netsci-hub.se These methods highlight the importance of functionalized quinones as precursors for substituted polycyclic aromatic hydrocarbons.
The following table summarizes representative examples of substituted anthracene (B1667546) derivatives, illustrating the types of substituents that can be incorporated to modify their properties.
| Compound Name | Substituent(s) | Precursor | Synthetic Method | Reference |
| 2-tert-butyl-9,10-bis-(β-naphthyl)-anthracene | tert-butyl, β-naphthyl | Not specified | Not specified | researchgate.net |
| Tetraalkylanthracenes | Alkyl groups | Acenequinones | Ruthenium-catalyzed C-H alkylation | |
| Alkoxyanthracenes | Alkoxy groups | Alkoxy-9,10-anthraquinones | Reduction with zinc in acetic acid | researchgate.netsci-hub.se |
Incorporation of Nitrogen Atoms into the Tetrabenzanthracene Framework
The incorporation of nitrogen atoms into the framework of anthracene and its derivatives can significantly alter their electronic properties, which is of interest for applications in materials science, such as in cathodes for Li-ion batteries. researchgate.net Computational studies on a broad array of nitrogen-incorporated anthracene derivatives have shown that the introduction of electron-withdrawing nitrogen atoms can improve the intrinsic redox potential. researchgate.net
While specific examples of nitrogen incorporation directly into the this compound skeleton are not extensively detailed in the provided context, the general principles can be inferred from studies on related PAHs. For instance, the synthesis of diazabenzo[a]anthracene-9,11-diones has been reported. beilstein-journals.org The synthesis of BN-anthracenes has also been achieved through methods like borylative cyclization. beilstein-journals.orgbeilstein-journals.org These approaches demonstrate the feasibility of replacing carbon atoms with heteroatoms within the polycyclic aromatic framework.
The strategic placement of nitrogen atoms can be used to tune the material's properties. For example, in a computational study of nitrogen-doped anthracenes, it was found that doping with four to ten nitrogen atoms was a suitable approach to improve the redox properties for potential use as cathode materials. researchgate.net
Mechanistic Investigations of Synthesis Reactions
Understanding the mechanisms of the reactions used to synthesize complex molecules like this compound is crucial for optimizing reaction conditions and extending the scope of these methods. Key mechanistic pathways involved in the formation of such polycyclic aromatic systems include C-H activation and C-O cleavage.
C-H Activation and C-O Cleavage Pathways
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the formation of C-C bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net This approach allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. uni-muenster.deyoutube.com
In the context of synthesizing substituted tetracyclic benz[a]anthracene derivatives, a palladium-catalyzed tandem C-H activation/bis-cyclization reaction has been reported. beilstein-journals.orgbeilstein-journals.orgnih.gov A plausible mechanism for this type of reaction involves the palladium catalyst facilitating C-H activation, followed by subsequent transformations to construct the polycyclic framework. frontiersin.orgnih.gov Ruthenium catalysts have also been employed for C-H arylation reactions. semanticscholar.org
C-O bond cleavage is another important pathway, particularly when using precursors like methoxy-substituted arenes. Ruthenium-catalyzed coupling reactions of anthraquinone derivatives with arylboronates can proceed via both C-H and C-O bond cleavage to form multiarylated anthraquinone derivatives, which are precursors to more complex PAHs. semanticscholar.org
The following table outlines the key features of C-H activation and C-O cleavage pathways in the synthesis of related polycyclic aromatic hydrocarbons.
| Mechanistic Pathway | Catalyst | Key Transformation | Application | Reference |
| C-H Activation | Palladium | Tandem C-H activation/bis-cyclization | Synthesis of tetracyclic benz[a]anthracenes | beilstein-journals.orgnih.gov |
| C-H/C-O Arylation | Ruthenium | Coupling of anthraquinones with arylboronates | Synthesis of multiarylated anthraquinones | semanticscholar.org |
Elucidation of Rearrangement Processes in Tetrabenzanthracene Formation
The formation of complex polycyclic aromatic hydrocarbons can sometimes involve rearrangement processes. For instance, the Curtius rearrangement has been utilized as a key step in the synthesis of BN anthracenes, where an acyl azide (B81097) is converted to an isocyanate. beilstein-journals.orgbeilstein-journals.org While not a direct rearrangement of the tetracyclic framework itself, it is a crucial transformation of a precursor that leads to the final aromatic system.
Detailed mechanistic studies specifically on rearrangement processes during the final cyclization steps to form the this compound core are not extensively covered in the provided search results. However, the synthesis of related structures often involves carefully controlled cyclization reactions to avoid undesired side products that could arise from rearrangements. frontiersin.org
Advanced Structural Elucidation and Conformational Analysis
Crystallographic Investigations of Tetrabenz(a,c,h,j)anthracene Structures
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For complex PAHs like this compound, these studies are crucial for understanding their fundamental physical and electronic properties.
In the solid state, the packing of large aromatic molecules is governed by non-covalent interactions, primarily van der Waals forces and π-π stacking. nih.gov For many planar PAHs, such as anthracene (B1667546), a "herringbone" packing motif is common, where the molecules are arranged in a layered structure. rsc.org This arrangement maximizes attractive C-H···π interactions while minimizing repulsion.
For the non-planar this compound, the crystal packing is expected to be more complex. The molecular curvature influences how the molecules can stack together. The stacking of such contorted aromatic systems is crucial for properties like charge transport in organic semiconductor applications. researchgate.net Theoretical studies on substituted derivatives of this compound have been performed to investigate their potential as electron transport materials, a property that is highly dependent on intermolecular orbital overlap, which is dictated by the π-π stacking geometry. researchgate.net The specific distances and angles of these interactions would be precisely determined by X-ray diffraction analysis.
The inherent non-planarity and twisted nature of the this compound backbone can lead to the existence of stereoisomers in suitably substituted derivatives. The introduction of bulky substituents can lock the molecule into a specific helical conformation, resulting in helical chirality. nih.gov
This phenomenon is well-documented in a class of related compounds known as helicenes, which are ortho-fused PAHs that adopt a helical shape. nih.gov For example, novel BN-benzo[c]phenanthrenes, which are structurally related aza-aromatic compounds, have been synthesized and shown to possess helical chirality. rsc.org By analogy, derivatives of this compound could be designed to be chiral. The resolution of the resulting enantiomers would allow for the study of their chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), which are of great interest for applications in optics and materials science. nih.gov
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the structure and probing the electronic properties and conformational behavior of complex molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For large PAHs, the ¹H NMR spectra are often complex due to severe signal overlap in the aromatic region (typically δ 7.0-9.0 ppm). researchgate.net The spectrum of this compound is expected to feature a multitude of overlapping multiplets in this region.
Similarly, the ¹³C NMR spectrum would show a large number of signals in the aromatic region (typically δ 120-150 ppm). careerendeavour.com Due to the molecule's symmetry, the number of unique carbon signals would be less than the total number of carbon atoms (30).
To overcome the challenge of signal overlap and achieve unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are required. researchgate.net These include:
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing valuable information about the molecule's conformation.
The following table provides representative, albeit general, NMR data for complex polycyclic aromatic systems, illustrating the typical chemical shift ranges.
| Nucleus | Technique | Typical Chemical Shift (δ) Range (ppm) | Remarks |
| ¹H | 1D NMR | 7.0 - 9.5 | Protons in sterically hindered fjord regions often appear at very high chemical shifts (downfield). |
| ¹³C | 1D Proton Decoupled | 120 - 150 | Quaternary carbons (those without attached protons) typically have lower intensity signals. |
| ¹H-¹³C | HSQC/HMBC | N/A | Essential for correlating the proton and carbon frameworks for definitive structural assignment. |
This is an interactive data table. Users can sort and filter the information as needed.
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides key insights into the electronic structure of conjugated π-systems. The extent of π-conjugation directly influences the energy of the electronic transitions. As the number of fused aromatic rings increases, the HOMO-LUMO gap decreases, resulting in a shift of the absorption and emission maxima to longer wavelengths (a bathochromic or red shift). researchgate.net
This compound, with its extensive heptacyclic system, is expected to absorb light at significantly longer wavelengths than smaller PAHs like anthracene. researchgate.net The absorption spectrum would likely exhibit a series of well-defined vibronic bands, which is characteristic of rigid aromatic molecules. researchgate.net
Fluorescence spectroscopy measures the light emitted as the molecule relaxes from its excited state. The emission spectrum is typically a mirror image of the absorption spectrum and is also red-shifted for larger conjugated systems. The conformational dynamics and the degree of planarity can significantly affect the photophysical properties, including the fluorescence quantum yield and lifetime. rsc.org Theoretical calculations on substituted this compound derivatives have been used to predict their absorption and fluorescence spectra to evaluate their potential for use in electronic devices. researchgate.net
The table below summarizes the general photophysical trends for PAHs as the system size increases.
| Compound | Number of Rings | Absorption λmax (approx.) | Emission λmax (approx.) |
| Naphthalene (B1677914) | 2 | ~312 nm | ~321 nm |
| Anthracene | 3 | ~375 nm | ~401 nm |
| Tetracene | 4 | ~470 nm | ~530 nm |
| This compound | 7 | > 400 nm (Predicted) | > 450 nm (Predicted) |
This is an interactive data table. Users can sort and filter the information as needed.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons, known as open-shell species. For large polycyclic aromatic hydrocarbons (PAHs) like this compound, EPR can provide detailed information about the electronic structure and distribution of the unpaired electron in their radical ions (both cations and anions). However, a detailed search of scientific literature did not yield specific experimental EPR data, such as g-values or hyperfine coupling constants, for the open-shell species of this compound.
In the absence of specific data for this compound, the principles of EPR spectroscopy as applied to other PAHs, such as anthracene, can be described to illustrate the methodology. When a PAH is converted into a radical ion, for instance through oxidation to a cation radical, the unpaired electron interacts with the magnetic moments of the hydrogen nuclei (protons) on the aromatic rings. This interaction, known as hyperfine coupling, leads to a splitting of the EPR signal into multiple lines, creating a characteristic hyperfine structure.
The analysis of this hyperfine structure is crucial as it provides a map of the unpaired electron's spin density distribution across the molecule. The magnitude of the hyperfine coupling constant for a particular proton is proportional to the spin density at the carbon atom to which it is bonded. By simulating the experimental EPR spectrum, researchers can determine these coupling constants and, consequently, the spin distribution.
For the anthracene cation radical, a well-studied system, the EPR spectrum reveals three distinct sets of equivalent protons, leading to a complex but well-resolved hyperfine pattern. The hyperfine coupling constants for the protons at different positions (e.g., C-9,10, C-1,4,5,8, and C-2,3,6,7) have been determined through such analyses.
Similar studies on the radical ions of this compound would be expected to yield a highly complex EPR spectrum due to the large number of protons and the lower symmetry compared to a simpler PAH like anthracene. The interpretation of such a spectrum would likely require sophisticated quantum chemical calculations, such as Density Functional Theory (DFT), to aid in the assignment of the hyperfine coupling constants and to correlate the experimental findings with the theoretical electronic structure of the radical ion.
While specific research findings and data tables for the EPR spectroscopy of this compound open-shell species are not available in the searched literature, the established methodologies used for other PAHs provide a clear framework for how such an investigation would be conducted and the type of valuable information it would yield about the electronic properties of these complex aromatic systems.
Quantum Chemical and Theoretical Investigations of Tetrabenz A,c,h,j Anthracene
Density Functional Theory (DFT) Applications
Optimization of Molecular Geometries and Electronic Structures
No specific studies detailing the DFT-optimized molecular geometry or a comprehensive analysis of the electronic structure for Tetrabenz(a,c,h,j)anthracene were identified. Such a study would typically involve calculations to determine bond lengths, bond angles, and dihedral angles to describe the molecule's three-dimensional shape and the distribution of electron density.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap for this compound are not available in the surveyed literature. This information is crucial for predicting a molecule's electronic behavior, including its potential use in optoelectronic devices.
Aromaticity Assessment using Computational Indices (e.g., NICS, ACID)
There is no available research that applies computational aromaticity indices, such as Nucleus-Independent Chemical Shift (NICS) or Anisotropy of the Induced Current Density (ACID), to this compound. These calculations would provide insight into the delocalization of π-electrons and the aromatic character of the different rings within this complex PAH structure.
Charge Transport Mechanism Studies
Marcus Theory and Reorganization Energy Calculations
While Marcus theory is a fundamental framework for understanding charge transfer in organic materials, specific calculations of the hole and electron reorganization energies for the parent this compound molecule have not been published. researchgate.net Reorganization energy is a critical parameter that quantifies the geometric relaxation energy upon charge transfer and is essential for predicting charge mobility.
Influence of Substituents on Charge Transport Rates
Theoretical studies employing quantum chemical methods, such as Density Functional Theory (DFT), have provided significant insights into how the charge transport properties of this compound can be modulated by the introduction of various substituent groups. These computational investigations are crucial for designing molecules with tailored electronic characteristics for specific applications in organic electronics.
One key study systematically investigated the impact of fluorine (F), hydroxyl (OH), methoxy (B1213986) (OCH₃), thiol (SH), and methylthio (SCH₃) substituents on the charge transport capabilities of this compound derivatives. The research revealed a clear relationship between the nature of the substituent and the molecule's ability to transport positive (holes) or negative (electrons) charges. researchgate.net
The findings indicate that derivatives substituted with fluorine (F) and thiol (SH) groups exhibit significantly enhanced hole and electron transport capabilities compared to those with hydroxyl (OH) and methoxy (OCH₃) substituents. researchgate.net This suggests that the former group of substituents facilitates more efficient charge hopping between adjacent molecules in a solid-state device.
Furthermore, the study highlighted that for derivatives containing methylthio (SCH₃), fluorine (F), and thiol (SH) groups, the electron transport capability surpasses their hole transport capability. researchgate.net This observation is particularly valuable as it identifies these substituted this compound molecules as promising candidates for n-type organic semiconductor materials, which are essential components in various electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The underlying principle of these computational studies often involves the calculation of key parameters such as reorganization energy and transfer integrals, which are fundamental to the Marcus theory of charge transfer. Lower reorganization energies and higher transfer integrals generally lead to higher charge mobility. The substituents influence these parameters by altering the electronic structure and geometry of the this compound core.
| Substituent Group | Effect on Hole Transport | Effect on Electron Transport | Potential Application |
|---|---|---|---|
| Fluorine (F) | Enhanced | Enhanced | n-type semiconductor |
| Hydroxyl (OH) | Less Enhanced | Less Enhanced | - |
| Methoxy (OCH₃) | Less Enhanced | Less Enhanced | - |
| Thiol (SH) | Enhanced | Enhanced | n-type semiconductor |
| Methylthio (SCH₃) | - | Enhanced | n-type semiconductor |
Photophysical Properties from Computational Models
Computational modeling has become an indispensable tool for predicting and understanding the photophysical properties of complex organic molecules like this compound. Through methods such as Time-Dependent Density Functional Theory (TD-DFT), researchers can simulate how the molecule interacts with light, providing valuable information about its absorption and emission characteristics, as well as the nature of its excited states.
Theoretical Prediction of Absorption and Emission Maxima
The extended π-conjugated system of this compound gives rise to its characteristic absorption and emission spectra. Computational models can predict the wavelengths at which the molecule will absorb and emit light, which is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Theoretical calculations for anthracene (B1667546) and its derivatives have shown that the absorption and emission maxima are highly dependent on the extent of π-conjugation and the presence of substituent groups. For the parent this compound, with its extensive aromatic system, the absorption and emission are expected to be in the visible region of the electromagnetic spectrum.
| Property | Theoretical Prediction for this compound | Influencing Factors |
|---|---|---|
| Absorption Maximum (λabs) | Expected in the visible range | Extent of π-conjugation, substituent effects |
| Emission Maximum (λem) | Expected in the visible range | Extent of π-conjugation, substituent effects, solvent polarity |
Investigation of Singlet and Triplet Excited States
The photophysical behavior of this compound is governed by the nature of its electronically excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to a singlet excited state (Sₙ). From here, it can relax to the lowest singlet excited state (S₁) and then return to the ground state via fluorescence, or it can undergo a process called intersystem crossing to a triplet excited state (Tₙ). The energy difference between the S₁ and T₁ states is a critical parameter that influences the molecule's luminescent properties.
Computational studies on anthracene and its derivatives have been instrumental in mapping out the potential energy surfaces of these excited states. TD-DFT calculations can provide the energies of the lowest singlet (S₁) and triplet (T₁) excited states. This information is vital for understanding processes such as phosphorescence (emission from the triplet state) and thermally activated delayed fluorescence (TADF), which are important mechanisms in OLED technology.
For large polycyclic aromatic hydrocarbons like this compound, the energy gap between the S₁ and T₁ states is expected to be significant. The precise energies and characteristics of these states can be fine-tuned by chemical modification. For instance, the introduction of heavy atoms can enhance intersystem crossing, favoring the population of the triplet state. A comprehensive understanding of the singlet and triplet manifolds is therefore essential for the rational design of new photofunctional materials based on the this compound scaffold.
Electronic and Optoelectronic Properties and Their Modulation
Electronic Structure and Energy Gap Engineering
The electronic behavior of tetrabenz(a,c,h,j)anthracene derivatives is fundamentally governed by the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The difference between these energy levels, the HOMO-LUMO gap, is a critical parameter that determines the electronic and optical properties of the molecule.
The HOMO-LUMO gap in this compound systems can be strategically engineered by the introduction of various substituent groups. This allows for the customization of their electronic properties for specific applications. Theoretical studies on anthracene (B1667546) derivatives have shown that the nature and position of substituents significantly impact the HOMO and LUMO energy levels. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can raise or lower these energy levels, respectively, thereby modifying the HOMO-LUMO gap.
In donor-acceptor (D-A) type conjugated molecules, the HOMO-LUMO gap is influenced by the strength of the donor and acceptor moieties, as well as the connecting π-bridge. nankai.edu.cn Stronger donor/acceptor groups and shorter π-bridges generally lead to smaller HOMO-LUMO gaps. nankai.edu.cn While specific studies on this compound are limited, the principles observed in other polycyclic aromatic hydrocarbons (PAHs) are applicable. For example, in carbazole-based donor-acceptor-donor compounds, the HOMO-LUMO gaps can be systematically tuned to achieve different emission colors. nankai.edu.cn The calculated HOMO-LUMO gaps for a series of such compounds were found to be in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn
Table 1: Calculated and Experimental HOMO-LUMO Gaps of Carbazole-Based D-A Compounds
| Compound | Calculated HOMO-LUMO Gap (eV) | Experimental HOMO-LUMO Gap (eV) |
| 1 | 3.42 | 2.95 |
| 2 | 2.50 | 2.40 |
| 3 | 2.79 | 2.65 |
| 4 | 2.51 | 2.42 |
This table is based on data for carbazole-based donor-acceptor compounds and is presented to illustrate the principle of HOMO-LUMO gap tuning. nankai.edu.cn
The extended π-system of this compound and its derivatives imparts them with rich redox chemistry, allowing for both the removal (oxidation) and addition (reduction) of electrons. These processes are crucial for their application in electronic devices. A notable example is a soluble tetra(peri-naphthylene)anthracene (TPNA) derivative, which exhibits four reversible redox events: two oxidations and two reductions. d-nb.inforesearchgate.net This amphoteric redox behavior, with facilitated electron uptake and removal, makes such compounds highly versatile. d-nb.info
The redox potentials of these compounds can be tuned by the introduction of substituents. Electron-donating groups generally lower the oxidation potentials, making the molecule easier to oxidize, while electron-withdrawing groups lower the reduction potentials, making it easier to reduce. nih.gov The electrochemical properties of a TIPS-TPNA derivative were investigated using cyclic voltammetry, revealing its capacity to act as a fairly strong electron acceptor. d-nb.info
Table 2: Redox Potentials of a TIPS-TPNA Derivative
| Redox Event | Potential (V vs. Fc/Fc+) |
| First Oxidation | +0.45 |
| Second Oxidation | +0.95 |
| First Reduction | -1.31 |
| Second Reduction | -1.66 |
Data obtained from cyclic voltammetry measurements in CH2Cl2. d-nb.info
Luminescence and Fluorescence Characteristics
This compound derivatives are known for their strong luminescence, a property that is highly desirable for applications in organic light-emitting diodes (OLEDs) and bio-imaging. Their emission profiles can be modulated to span a wide spectral range, including the near-infrared region.
Derivatives of this compound have been shown to be efficient near-infrared (NIR) emitters. A soluble tetra(peri-naphthylene)anthracene derivative decorated with triisopropylsilylethynyl (TIPS) moieties exhibits intense and strongly bathochromically shifted absorption and emission bands that extend into the NIR region beyond 900 nm. d-nb.inforesearchgate.net This compound displays a remarkable photoluminescence quantum yield of 0.19 in solution. d-nb.info In the solid state, as a spin-coated thin film, the emission is further red-shifted, with maxima at 835 nm and 918 nm. d-nb.info The ability to achieve efficient NIR emission is significant for applications in night-vision technologies, telecommunications, and deep-tissue bio-imaging. Lanthanide complexes incorporating anthracene-derived ligands have also been explored for their sensitized NIR luminescence. uwaterloo.ca
Several factors can influence the emission wavelength and color purity of this compound derivatives. The introduction of substituents can alter the electronic structure and, consequently, the emission color. For instance, the addition of substituents to an anthracene core can lead to red-shifted excitation energies. researchgate.net
The polarity of the surrounding medium can also play a significant role, a phenomenon known as solvatochromism. researchgate.netnih.gov In polar solvents, molecules with an intramolecular charge transfer (ICT) character can exhibit a significant red-shift in their emission spectrum. rsc.org This is due to the stabilization of the more polar excited state by the polar solvent molecules.
Furthermore, the aggregation state of the molecules can profoundly affect their luminescence. While many organic fluorophores suffer from aggregation-caused quenching (ACQ), some anthracene derivatives exhibit aggregation-induced emission (AIE). researchgate.netrsc.org In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission. rsc.org This property is highly advantageous for the fabrication of efficient solid-state lighting devices.
Charge Carrier Dynamics in this compound Derivatives
The efficiency of organic electronic devices based on this compound derivatives is critically dependent on their charge carrier dynamics, specifically the mobility of electrons and holes. Theoretical studies have been employed to investigate the charge transport properties of these materials.
Theoretical investigations on F, OH, OCH3, SH, and SCH3-substituted tetrabenz[a,c,h,j]-anthracene derivatives have shown that the nature of the substituent significantly influences their charge transport capabilities. researchgate.net For instance, at room temperature, F or SH-substituted molecules were found to have better hole and electron transport capabilities compared to their OH or OCH3-substituted counterparts. researchgate.net Furthermore, F, SH, or SCH3-substituted derivatives were predicted to be excellent electron transport materials. researchgate.net
The charge mobility in organic crystals is often anisotropic, depending on the crystal packing and orientation. aps.org The mechanism of charge transport can range from a "hopping" model, where charge carriers jump between localized states, to a "band-like" model, where charges are delocalized in energy bands. aps.org In many anthracene derivatives, a band-like transport behavior is observed, characterized by a decrease in mobility with increasing temperature. mit.edu The mobility of charge carriers in thin films of conjugated polymers can reach exceptionally high values, indicating efficient charge transport. nih.gov
Assessment of Hole and Electron Transport Capabilities
Theoretical investigations into derivatives of this compound have provided significant insights into their charge transport properties. researchgate.net Using Marcus theory, studies have shown that the introduction of specific functional groups can systematically tune the molecule's affinity for either hole or electron transport. researchgate.net
For instance, theoretical calculations on various substituted this compound molecules demonstrate a clear trend. researchgate.net Derivatives functionalized with fluorine (F), thiol (SH), or methylthio (SCH3) groups show superior electron transport capabilities compared to their hole transport capabilities. researchgate.net Conversely, substitutions with hydroxyl (OH) or methoxy (B1213986) (OCH3) groups lead to comparatively weaker hole and electron transport. researchgate.net This suggests that F, SH, or SCH3-substituted this compound derivatives are promising candidates for use as electron transport materials in organic electronic devices. researchgate.net
| Substituent Group | Primary Charge Carrier | Relative Transport Capability |
|---|---|---|
| -F (Fluoro) | Electron | High |
| -SH (Thiol) | Electron | High |
| -SCH3 (Methylthio) | Electron | High |
| -OH (Hydroxyl) | Hole/Electron | Comparatively Lower |
| -OCH3 (Methoxy) | Hole/Electron | Comparatively Lower |
Role of Molecular Conformation and Packing in Charge Migration
The efficiency of charge migration in organic semiconductors is not solely an intramolecular property but is heavily dependent on intermolecular factors, namely molecular conformation and solid-state packing. mdpi.com For large polycyclic aromatic hydrocarbons like this compound, the spatial arrangement of molecules in the crystalline or thin-film state dictates the pathways for charge carriers to move from one molecule to the next. mdpi.comnih.gov
Molecular conformation, including the planarity and potential curvature of the π-conjugated system, plays a crucial role. arxiv.orgnih.gov A more planar structure can facilitate closer π-π stacking, which is generally beneficial for charge transport. mdpi.com The topology of polycyclic aromatic hydrocarbons is known to significantly affect their photoelectric properties. researchgate.net
In the solid state, molecules can adopt various packing motifs, such as herringbone or π-stacked arrangements. nih.gov In a π-stacked configuration, the overlapping of π-orbitals between adjacent molecules can create efficient pathways for charge transport. nih.gov The distance and relative orientation between molecules are critical parameters; even small shifts can dramatically alter the electronic coupling and, consequently, the charge mobility. researchgate.net For some anthracene derivatives, specific substitutions can encourage molecular packing along the long axis with minimal slippage, leading to more isotropic two-dimensional transport properties. rsc.org In certain co-crystals, it has been observed that holes and electrons can move through separate channels formed by different molecules in the crystal lattice, a mechanism that depends on the specific packing arrangement. rsc.org
Nonlinear Optical Properties
Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This often occurs with high-intensity light, such as that from lasers. Polycyclic aromatic hydrocarbons with extensive π-electron systems are known to exhibit significant third-order nonlinear optical effects, including two-photon absorption. plos.org
Two-Photon Absorption (TPA) Cross-Sections and Mechanisms
Two-photon absorption is a process where a molecule simultaneously absorbs two photons. This phenomenon is highly dependent on the molecular structure, particularly the extent of π-conjugation and the presence of electron donor-acceptor groups. nih.gov The TPA cross-section (σ or δ), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹), quantifies the probability of this event occurring.
| Compound Type | Maximal TPA Cross-Section (δ) in GM | Measurement Wavelength (nm) |
|---|---|---|
| Anthracene Cu(I) Compound (SDNU-3) | ~700 | 800 |
| Anthracene Cu(I) Compound (Complex 1) | 5969.78 | 532 |
| Anthracene-centered Polymer (P1) | 2360 | Not Specified |
| Anthracene-centered Polymer (P2) | 1520 | Not Specified |
Research Applications in Advanced Materials Science
Organic Semiconductor Materials Development
The unique electronic properties of Tetrabenz(a,c,h,j)anthracene have positioned it as a promising component in the design of next-generation organic semiconductor devices. Its large, delocalized π-system facilitates efficient charge transport, a critical requirement for high-performance organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Design Principles for Organic Field-Effect Transistors (OFETs)
The performance of OFETs is intrinsically linked to the charge transport characteristics of the organic semiconductor layer. Theoretical studies based on Marcus theory have been instrumental in elucidating the structure-property relationships of this compound derivatives and guiding the design of new materials.
Research has shown that strategic functionalization of the this compound core can significantly influence its charge transport capabilities. A theoretical investigation into F, OH, OCH₃, SH, and SCH₃-substituted derivatives revealed that the nature of the substituent plays a crucial role in determining whether the material will be a better hole or electron transporter. researchgate.net For instance, at room temperature, derivatives substituted with F or SH groups exhibited markedly better hole and electron transport capabilities compared to those with OH or OCH₃ groups. researchgate.net Notably, F, SH, or SCH₃-substituted this compound derivatives have been identified as potential electron transport materials due to their superior electron transport capability over their hole transport capability. researchgate.net
These findings underscore a key design principle for OFETs based on this molecular framework: the targeted introduction of specific functional groups to tune the frontier molecular orbital energy levels and enhance the charge mobility for either p-type (hole-transporting) or n-type (electron-transporting) semiconductor applications. The introduction of bulky substituents can also play a role in reducing molecular aggregation, which can be beneficial for device performance. researchgate.net
Materials for Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Studies
The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. Anthracene (B1667546) and its derivatives have been extensively studied for this purpose due to their inherent blue fluorescence. rsc.orgrsc.orgmdpi.com While specific experimental data on the electroluminescence of this compound itself is limited, the broader research on related anthracene derivatives provides valuable insights into its potential.
The design of efficient emitters for OLEDs often involves creating molecules with high fluorescence quantum yields and good thermal and morphological stability. mdpi.com Molecular engineering strategies for anthracene-based emitters include restricting the intramolecular π-conjugation, twisting the molecular conformation, and introducing bulky substituents to suppress π–π stacking interactions, all of which can lead to deep-blue emission with high efficiency. rsc.org For instance, the introduction of a bulky tert-butyl group on an anthracene derivative has been shown to improve color purity and efficiency in non-doped OLEDs by reducing molecular aggregation. researchgate.net
Furthermore, the development of bipolar materials, which can transport both holes and electrons, is a key strategy for achieving high-performance OLEDs. By incorporating both electron-donating and electron-withdrawing moieties into an anthracene framework, researchers have created efficient deep-blue emitters with high external quantum efficiencies. rsc.org These design principles could be applied to the this compound core to develop novel, high-performance emitting materials for OLED applications.
Liquid Crystalline Materials and Mesophase Behavior
The disc-like shape of the this compound core makes it an excellent candidate for the construction of discotic liquid crystals, which are known to self-assemble into columnar structures that can exhibit one-dimensional charge transport.
Synthesis and Characterization of Discotic and Columnar Liquid Crystal Phases
The synthesis of novel octa- and tetra-substituted derivatives of this compound has been reported, demonstrating the versatility of this core in creating liquid crystalline materials. A key finding is that the degree of substitution influences the resulting mesophase. The disc-shaped octa-substituted material was found to exhibit a columnar mesophase, where the molecules stack on top of each other to form columns. In contrast, the tetra-substituted derivative displayed a lamellar phase, characterized by a layered arrangement of the molecules.
The characterization of these phases typically involves techniques such as polarizing optical microscopy (POM) to observe the textures of the liquid crystal phases, differential scanning calorimetry (DSC) to determine the phase transition temperatures and associated enthalpy changes, and X-ray diffraction (XRD) to elucidate the molecular packing within the mesophases. researchgate.netrsc.orgrsc.org
Binary Mixtures and Phase Transition Analysis
To explore the transition between different types of liquid crystalline behavior, binary mixtures of the octa- and tetra-substituted this compound derivatives have been examined. By varying the concentration of the two components, researchers can study the changeover from discotic (columnar) to calamitic (rod-like, leading to lamellar phases) behavior. A point of particular interest in such studies is the crossover concentration, where the possibility of forming a biaxial phase is investigated.
The analysis of phase transitions in these binary mixtures is crucial for understanding the intermolecular interactions that govern the self-assembly process. The phase diagrams of such mixtures can reveal complex behaviors, including the formation of eutectic mixtures and induced mesophases that are not present in the pure components. researchgate.netrsc.orgens-lyon.fr
Molecular Recognition and Self-Assembly
The large, electron-rich surface of this compound suggests its potential for applications in molecular recognition and self-assembly, areas of supramolecular chemistry focused on the design of molecules that can selectively bind to other molecules or self-organize into well-defined structures. While specific research on this compound in this context is still emerging, the principles derived from studies of other polycyclic aromatic hydrocarbons and anthracene derivatives are highly relevant.
The formation of well-ordered nanostructures through non-covalent interactions such as π-π stacking and van der Waals forces is a hallmark of the self-assembly of many anthracene derivatives. epa.gov These interactions can lead to the formation of nanofibers and organogels. The ability of this compound to engage in similar interactions could be harnessed to create novel supramolecular architectures with tailored properties.
Furthermore, the development of host-guest systems, where a larger host molecule encapsulates a smaller guest molecule, is a central theme in molecular recognition. researchgate.net The extended aromatic cavity of this compound could potentially serve as a binding site for specific guest molecules, opening up possibilities for applications in sensing, catalysis, and drug delivery. Future research in this area will likely focus on the design and synthesis of functionalized this compound derivatives with specific recognition sites to enable selective binding and the construction of complex, self-assembled systems.
Directed Assembly of this compound Monolayers
The directed assembly of this compound into well-defined monolayers on surfaces is a subject of scientific interest for applications in molecular electronics. However, specific, detailed research on the formation of monolayers using the parent this compound compound is not extensively documented in publicly available literature. General principles of self-assembled monolayers (SAMs) suggest that functionalizing the core with appropriate anchor groups could facilitate its organization on various substrates, but specific methodologies and detailed findings for this particular molecule remain a niche area of investigation.
Supramolecular Architectures from this compound Units
The self-assembly of this compound derivatives into larger, ordered supramolecular structures has been successfully demonstrated, particularly in the field of liquid crystals. The substitution pattern on the aromatic core plays a critical role in dictating the final architecture of the assembly.
Research has shown that the shape and symmetry of substituted this compound molecules can be controlled to induce different types of liquid crystal phases. researchgate.net For instance, attaching eight substituent groups results in a disc-shaped (discotic) molecule that self-assembles into columnar mesophases. In these arrangements, the flat cores stack on top of one another to form columns. In contrast, derivatives with four substituent groups adopt a more elongated, rod-like (calamitic) geometry, which leads to the formation of lamellar, or layered, phases. researchgate.net This ability to form distinct, ordered phases is crucial for the development of materials with anisotropic properties, such as charge transport, which are desirable for electronic applications. researchgate.net
| Number of Substituents | Effective Molecular Shape | Resulting Supramolecular Phase | Primary Mode of Assembly |
|---|---|---|---|
| Eight | Discotic (Disc-shaped) | Columnar Mesophase | Stacking of planar cores into columns |
| Four | Calamitic (Rod-shaped) | Lamellar Phase | Arrangement into molecular layers |
Molecular Switching Systems and Functional Devices
The anthracene core is a well-known photo- and electro-active moiety. This functionality has been extended to complex derivatives to create sophisticated molecular switches for potential use in memory devices, logic gates, and other functional molecular systems.
Photo- and Electrochemically Triggered Molecular States
A notable example of a multi-state molecular switch is based on an anthracene-extended bis-thiaxanthylidene derivative. acs.orgnih.gov This system can be reversibly interconverted between three distinct and stable molecular states through the application of electrochemical, photochemical, and thermal triggers. acs.orgnih.gov
The three addressable states are:
Dicationic State (1²⁺) : This state is achieved through electrochemical oxidation. It possesses an orthogonal geometry and is characterized by its delocalized electronic structure. acs.org
Neutral Open-Shell Diradical State (1-O) : Electrochemical reduction of the dicationic state produces this neutral, open-shell triplet state. It is a remarkably stable diradical, a property attributed to steric hindrance within the molecule's "fjord region" which creates a significant energy barrier to isomerization. acs.orgnih.gov
Neutral Closed-Shell Folded State (1-F) : The open-shell diradical state (1-O) can be converted to this more stable, closed-shell folded geometry through a thermal process. acs.org This state can be switched back to the open-shell state (1-O) by irradiating it with 385 nm UV light. acs.orgnih.gov
Each state exhibits unique physical properties, including distinct luminescence, which allows the state of the switch to be read out optically. For example, the system can be switched between red-luminescent, non-luminescent, and blue-luminescent forms. acs.org
Design of Multi-State Molecular Switches for Advanced Applications
The design of the anthracene-extended bis-thiaxanthylidene demonstrates a sophisticated approach to creating multi-state molecular switches. By integrating different functional motifs around a core aromatic structure, researchers can build a system where multiple external stimuli can be used to control its state. acs.orgnih.gov
The key design features include:
Redox-Active Moieties : The peripheral thioxanthene (B1196266) groups stabilize the dicationic state through sulfur heteroatom conjugation, enabling reversible electrochemical switching. acs.org
Photo-responsive Core : The central anthracene unit is fundamental to the photochemical switching pathway, particularly the conversion from the folded (1-F) to the open-shell (1-O) state. acs.org
Steric Control : The steric crowding engineered into the molecular structure provides kinetic stability to the open-shell diradical state, making it persistent enough to be a distinct, addressable state in the system. acs.orgnih.gov
This ability to individually address and interconvert between three stable states using different inputs (voltage, light, heat) is a hallmark of advanced molecular switch design. Such systems hold significant potential for the development of molecular-level memory devices, where each state could represent a different data bit, or complex logic gates that process information at the molecular scale. acs.orgnih.gov
| Molecular State | Trigger for Formation | Key Characteristics | Trigger for Conversion to Next State |
|---|---|---|---|
| Dicationic (1²⁺) | Electrochemical Oxidation of 1-F or 1-O | Orthogonal conformation, delocalized electronic structure, red luminescence. acs.org | Electrochemical Reduction → 1-O |
| Neutral Open-Shell Diradical (1-O) | - Electrochemical Reduction of 1²⁺
| Triplet state, kinetically stable due to steric hindrance, non-luminescent. acs.org | Thermal Isomerization → 1-F |
| Neutral Closed-Shell Folded (1-F) | Thermal Isomerization from 1-O | More stable ground state, folded geometry, blue luminescence. acs.org | - Photochemical Irradiation (385 nm) → 1-O
|
Future Directions and Emerging Research Avenues
Development of Novel and Scalable Synthetic Routes for Complex Architectures
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like tetrabenz(a,c,h,j)anthracene often presents significant challenges in terms of yield, scalability, and the introduction of functional groups. A key area of future research will be the development of novel and efficient synthetic strategies to overcome these hurdles. One promising approach is the use of bottom-up synthesis, which allows for the gram-scale production of contorted PAH derivatives with decent yields under mild conditions. This strategy provides a generalizable pathway for designing highly curved PAHs with tunable optoelectronic functionalities.
Another avenue of exploration lies in the refinement of cycloaddition reactions. While methods like the [2+2+2] cycloaddition of arynes have been utilized, there is a need for more versatile and scalable techniques. The development of tandem C–H activation/bis-cyclization reactions catalyzed by transition metals such as palladium offers a highly regioselective route to construct tetracyclic benz[a]anthracene derivatives. beilstein-journals.org Further research into catalytic systems and reaction conditions is expected to yield more efficient and scalable syntheses of complex PAHs, including this compound and its analogs.
Integration of Advanced Computational Approaches for Predictive Material Design
The predictive power of computational chemistry is becoming increasingly vital in the design of new materials. For complex molecules like this compound, computational methods can provide deep insights into their electronic structure, charge transport properties, and potential for various applications. Density Functional Theory (DFT) is a powerful tool for investigating the photoelectric properties of PAHs. researchgate.net Future research will likely see a greater integration of multiscale modeling techniques to simulate the behavior of these molecules from the quantum level up to the macroscopic device level. nih.gov
Moreover, the application of machine learning and artificial intelligence in materials science is a rapidly growing field. These approaches can accelerate the discovery of new materials by predicting their properties based on their molecular structure. By training algorithms on existing experimental and computational data for PAHs, it will be possible to screen vast libraries of virtual this compound derivatives to identify candidates with optimal properties for specific applications, such as organic electronics or photovoltaics. doaj.org This integration of advanced computational tools will enable a more rational and efficient design process for next-generation materials.
Exploration of New Derivative Chemistries for Tailored Properties
The functionalization of the this compound core is a critical strategy for tuning its electronic and physical properties. The introduction of various substituent groups can significantly impact its charge transport capabilities, solubility, and self-assembly behavior. Theoretical studies have already shown that substituting this compound with different functional groups can dramatically alter its hole and electron transport properties. researchgate.net
Future research will focus on the synthesis and characterization of a wider range of derivatives to establish clear structure-property relationships. For instance, the attachment of electron-donating or electron-withdrawing groups can be used to modulate the HOMO and LUMO energy levels, thereby tailoring the material for use in specific electronic devices. The exploration of novel synthetic methods, such as metal-catalyzed cross-coupling reactions, will be instrumental in accessing a diverse library of functionalized this compound derivatives with precisely controlled properties.
| Substituent Group | Relative Hole Transport Capability | Relative Electron Transport Capability | Potential Application |
|---|---|---|---|
| -F | Better | Superior to hole transport | Electron transport material |
| -OH | Lower | Not specified | Not specified |
| -OCH3 | Lower | Not specified | Not specified |
| -SH | Better | Superior to hole transport | Electron transport material |
| -SCH3 | Not specified | Superior to hole transport | Electron transport material |
This table is based on theoretical investigations of charge transport properties of substituted this compound derivatives. researchgate.net
Integration of this compound into Hybrid Material Systems
The unique properties of this compound make it an attractive building block for the creation of advanced hybrid materials. By combining this PAH with other materials, such as polymers, nanoparticles, or other organic molecules, it is possible to create multifunctional systems with synergistic properties. For example, the incorporation of this compound derivatives into polymer matrices could lead to the development of new materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). beilstein-journals.org
Future research will explore the covalent and non-covalent integration of this compound into larger, more complex architectures. This could involve its use as a core for dendrimers, a repeating unit in conjugated polymers, or as a component in self-assembled monolayers on various substrates. The development of such hybrid systems will require a deep understanding of the intermolecular interactions and charge transfer processes at the interfaces between the different components. The ability to control the assembly and morphology of these hybrid materials will be key to unlocking their full potential in a wide range of technological applications, from flexible electronics to advanced sensors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for Tetrabenz(a,c,h,j)anthracene, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step aromatic annulation reactions, as described in the preparation of substituted derivatives via Friedel-Crafts alkylation or Diels-Alder cycloaddition . Purity validation requires HPLC coupled with UV-Vis spectroscopy (for conjugated systems) and mass spectrometry (MS) to confirm molecular weight (378.46 g/mol) . Differential scanning calorimetry (DSC) can assess thermal stability during synthesis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to structural similarities to carcinogenic PAHs like benz[a]anthracene, use PPE (gloves, lab coats), conduct experiments in fume hoods, and implement engineering controls (e.g., local exhaust ventilation) . Monitor airborne concentrations via gas chromatography-mass spectrometry (GC-MS) and establish emergency protocols (eye washes, showers) .
Q. How can researchers characterize the optical properties of this compound?
- Methodological Answer : UV-Vis spectroscopy identifies absorption maxima (λmax) linked to its extended π-conjugation. Fluorescence emission spectra quantify quantum yield, while time-resolved spectroscopy measures excited-state lifetimes . Compare data with computational predictions (e.g., DFT calculations) to validate electronic transitions .
Advanced Research Questions
Q. What experimental and computational approaches resolve contradictions in reported phase behaviors of this compound derivatives?
- Methodological Answer : Binary mixtures of substituted derivatives exhibit discotic-to-calamitic phase transitions . Use polarized optical microscopy (POM) and X-ray diffraction (XRD) to analyze mesophases. For computational validation, apply molecular dynamics (MD) simulations with force fields parameterized for aromatic systems . Address discrepancies by cross-referencing experimental data (e.g., XRD vs. MD-predicted lattice parameters) .
Q. How do structural distortions (e.g., non-planarity) impact the reactivity and stability of this compound?
- Methodological Answer : X-ray crystallography reveals longitudinal twists up to 69.7° in substituted derivatives . Assess stability via collision-induced dissociation (CID) experiments to measure fragmentation cross-sections under varying energies . Correlate non-planarity with reactivity using DFT-computed HOMO-LUMO gaps and Fukui indices .
Q. What methodologies identify and quantify this compound metabolites in biological systems?
- Methodological Answer : Hydroxylated metabolites (e.g., 3-hydroxy derivatives) can be detected via LC-MS/MS with isotopic labeling . Validate biomarkers using in vitro microsomal assays (e.g., liver S9 fractions) to monitor CYP450-mediated oxidation . Reproducibility requires intra-laboratory calibration with reference standards .
Q. How can researchers model environmental persistence and degradation pathways of this compound?
- Methodological Answer : Use gas-phase electron diffraction and periodic DFT to simulate interactions with atmospheric oxidants (e.g., O3, OH radicals) . Experimental validation involves photolysis studies under controlled UV exposure, with degradation products quantified via GC-MS . Compare half-lives with structurally related PAHs (e.g., benz[a]anthracene) to assess persistence .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental structural data?
- Methodological Answer : Non-periodic DFT models often underestimate intermolecular distances (e.g., H/F/C/F contacts by ~0.15 Å) . Improve accuracy by incorporating crystal-packing effects via periodic boundary conditions (PBC) in DFT. Validate with high-resolution XRD or neutron diffraction data .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies?
- Methodological Answer : Apply benchmark dose (BMD) modeling to data from in vivo assays (e.g., dermal tumor induction in rodents) . Use Bayesian hierarchical models to account for inter-study variability in exposure concentrations and confounding factors (e.g., metabolic activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
